molecular formula C24H27N5O2S B11418156 5-(Azepan-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline

5-(Azepan-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11418156
M. Wt: 449.6 g/mol
InChI Key: QLKPHBPDTYUXGR-UHFFFAOYSA-N
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Description

1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AZEPANE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and an azepane ring attached to the quinazoline moiety. The presence of a propan-2-yl group on the benzenesulfonyl substituent adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AZEPANE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Formation of the Quinazoline Ring: This step involves the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization.

    Attachment of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline moiety is replaced by an azepane derivative.

    Introduction of the Propan-2-yl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the benzenesulfonyl group is alkylated with propan-2-yl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring or the benzenesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AZEPANE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AZEPANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[4-(METHYL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AZEPANE
  • 1-{3-[4-(ETHYL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AZEPANE
  • 1-{3-[4-(BUTYL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AZEPANE

Uniqueness

1-{3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}AZEPANE is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27N5O2S

Molecular Weight

449.6 g/mol

IUPAC Name

5-(azepan-1-yl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazoline

InChI

InChI=1S/C24H27N5O2S/c1-17(2)18-11-13-19(14-12-18)32(30,31)24-23-25-22(28-15-7-3-4-8-16-28)20-9-5-6-10-21(20)29(23)27-26-24/h5-6,9-14,17H,3-4,7-8,15-16H2,1-2H3

InChI Key

QLKPHBPDTYUXGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCCC5

Origin of Product

United States

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